molecular formula C16H13N7 B2816542 7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251557-29-5

7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2816542
CAS No.: 1251557-29-5
M. Wt: 303.329
InChI Key: NJWROVFHSDPXFP-UHFFFAOYSA-N
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Description

7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d][1,2,3]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d][1,2,3]triazin-4-amine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with cyanamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of benzene reacts with the pyrazolo[3,4-d][1,2,3]triazin-4-amine core in the presence of a palladium catalyst.

    Attachment of the Pyridin-3-ylmethyl Group: This step often involves a nucleophilic substitution reaction where the pyrazolo[3,4-d][1,2,3]triazin-4-amine core is reacted with a pyridin-3-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or pyridinyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the pyrazolo[3,4-d][1,2,3]triazin-4-amine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Catalysts: Palladium on carbon for hydrogenation, palladium acetate for Suzuki coupling.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as a kinase inhibitor, making it a valuable tool in the study of cell signaling pathways. It can be used to investigate the role of specific kinases in disease processes, particularly in cancer research.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as leads for the development of new drugs targeting specific kinases involved in cancer, inflammatory diseases, and other conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets, primarily kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, thereby modulating signaling pathways that control cell growth, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in kinase inhibition.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent biological activity and use in medicinal chemistry.

    7H-Pyrrolo[2,3-d]pyrimidine: Often used in the development of kinase inhibitors and other bioactive molecules.

Uniqueness

7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its combination of a pyrazolo[3,4-d][1,2,3]triazin-4-amine core with phenyl and pyridin-3-ylmethyl groups enhances its potential as a versatile scaffold for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

7-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7/c1-2-6-13(7-3-1)23-16-14(11-19-23)15(20-22-21-16)18-10-12-5-4-8-17-9-12/h1-9,11H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWROVFHSDPXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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